Hexyltriethoxysilane

Description

The exact mass of the compound Hexyltriethoxysilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hexyltriethoxysilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexyltriethoxysilane including the price, delivery time, and more detailed information at info@benchchem.com.

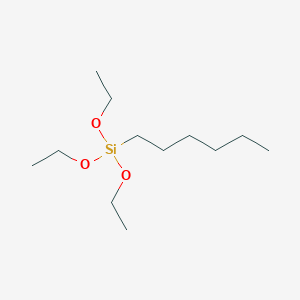

Structure

3D Structure

Propriétés

IUPAC Name |

triethoxy(hexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O3Si/c1-5-9-10-11-12-16(13-6-2,14-7-3)15-8-4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMSTCDLAYQDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

158808-35-6 | |

| Record name | Silane, triethoxyhexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158808-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40885015 | |

| Record name | Silane, triethoxyhexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, triethoxyhexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18166-37-5 | |

| Record name | Hexyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18166-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, triethoxyhexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018166375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, triethoxyhexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, triethoxyhexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Hexyltriethoxysilane via Hydrosilylation of 1-Hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of hexyltriethoxysilane through the hydrosilylation of 1-hexene. This reaction is a cornerstone of organosilicon chemistry, offering an efficient route to introduce alkyl chains onto a silicon atom, a process with significant applications in surface modification, materials science, and as a synthetic intermediate in pharmaceutical development. This document details the core principles, experimental protocols, and quantitative data associated with this important transformation.

Introduction to Hydrosilylation

Hydrosilylation is the addition of a silicon-hydride bond across an unsaturated bond, most commonly a carbon-carbon double or triple bond. The reaction is typically catalyzed by transition metal complexes and is a highly atom-economical method for the formation of silicon-carbon bonds. The synthesis of hexyltriethoxysilane involves the reaction of 1-hexene with triethoxysilane, as depicted in the general scheme below:

The regioselectivity of this addition is a critical aspect, with the anti-Markovnikov product, hexyltriethoxysilane, being the desired outcome in most applications. This is typically achieved through the use of appropriate catalysts.

Catalytic Systems

A variety of transition metal complexes are effective catalysts for the hydrosilylation of 1-hexene. The choice of catalyst influences reaction conditions, yields, and selectivity. The most common catalysts are based on platinum, cobalt, and nickel.

-

Platinum-Based Catalysts: Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) are the most widely used and highly active catalysts for hydrosilylation.[1] They generally provide high yields of the anti-Markovnikov product under mild conditions.[1]

-

Cobalt-Based Catalysts: Cobalt complexes have emerged as a more earth-abundant and cost-effective alternative to platinum.[2] Various cobalt complexes, including those with β-diketiminate ligands, have shown high activity and selectivity for the anti-Markovnikov hydrosilylation of 1-hexene.[2][3]

-

Nickel-Based Catalysts: Nickel catalysts, particularly those with α-diimine ligands, also offer a less expensive alternative to platinum and have demonstrated high activity and selectivity in the hydrosilylation of alkenes.[4]

Reaction Mechanisms

The most widely accepted mechanism for transition metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism . A modified version of this mechanism is also proposed for certain catalytic systems.

Chalk-Harrod Mechanism:

This mechanism involves the following key steps:

-

Oxidative Addition: The hydrosilane oxidatively adds to the low-valent metal center.

-

Olefin Coordination: The alkene (1-hexene) coordinates to the metal complex.

-

Migratory Insertion: The alkene inserts into the metal-hydride bond (Markovnikov or anti-Markovnikov).

-

Reductive Elimination: The resulting alkylsilyl complex undergoes reductive elimination to yield the product and regenerate the catalyst.

A simplified representation of the Chalk-Harrod catalytic cycle is provided below.

Caption: A simplified diagram of the Chalk-Harrod mechanism for hydrosilylation.

Modified Chalk-Harrod Mechanism:

In some cases, particularly with certain cobalt catalysts, a modified mechanism is proposed where the alkene inserts into the metal-silicon bond instead of the metal-hydride bond.[2]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of hexyltriethoxysilane using different catalytic systems. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques.

Protocol 1: Platinum-Catalyzed Hydrosilylation (using Karstedt's Catalyst)

-

Materials:

-

1-Hexene

-

Triethoxysilane

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) solution (e.g., in xylene)

-

Anhydrous toluene (optional, for solvent-based reactions)

-

-

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-hexene (1.0 equivalent).

-

Add triethoxysilane (1.05 to 1.2 equivalents).

-

With vigorous stirring, add Karstedt's catalyst solution dropwise. The platinum loading is typically in the range of 10-100 ppm relative to the silane.[5]

-

An exothermic reaction may be observed. The reaction can often proceed at room temperature or with gentle heating (e.g., 40-60 °C) to ensure completion.

-

Monitor the reaction progress by GC or ¹H NMR by observing the disappearance of the vinyl protons of 1-hexene and the appearance of the product signals.

-

Upon completion, the product can be purified by distillation under reduced pressure.

-

Protocol 2: Cobalt-Catalyzed Hydrosilylation

-

Materials:

-

1-Hexene

-

Triethoxysilane

-

Cobalt catalyst (e.g., a cobalt(I) β-diketiminate complex)

-

Anhydrous solvent (e.g., benzene-d₆ for NMR scale, or no solvent for neat reactions)

-

-

Procedure:

-

In a nitrogen-filled glovebox, charge a reaction vessel with the cobalt catalyst (e.g., 0.05-1 mol%).[3]

-

Add the solvent if required, followed by 1-hexene (1.0 equivalent) and triethoxysilane (1.0 equivalent).

-

Seal the vessel and remove it from the glovebox.

-

Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C).[3]

-

Monitor the reaction by GC or ¹H NMR.

-

After the reaction is complete, the product can be isolated by removing the catalyst (e.g., by passing through a short plug of silica gel) and then purifying by vacuum distillation.

-

Data Presentation

The following tables summarize quantitative data from various studies on the hydrosilylation of 1-hexene and similar terminal alkenes with triethoxysilane and other hydrosilanes, showcasing the effect of different catalysts and reaction conditions on yield and selectivity.

Table 1: Cobalt-Catalyzed Hydrosilylation of 1-Hexene with Triethoxysilane

| Catalyst (mol%) | Temperature (°C) | Time (h) | Solvent | Yield (%) | Linear Selectivity (%) |

| 2e (0.05) | 25 | 12 | Neat | 88 | >98 |

| 2d (1.0) | 40 | 12 | C₆D₆ | 65 | >98 |

| 2c (1.0) | 40 | 12 | C₆D₆ | 25 | >98 |

| 2b (1.0) | 40 | 12 | C₆D₆ | 11 | >98 |

Data adapted from a study on cobalt(I) β-diketiminate complexes (catalysts 2b-2e differ in the steric bulk of the ligand).[3]

Table 2: Platinum-Catalyzed Hydrosilylation of 1-Octene with Triethoxysilane

| Catalyst (mol% Pt) | Temperature (°C) | Time (min) | Solvent | Conversion (%) | Yield (%) |

| 0.1 | 75 | 30 | Neat | 100 | >99 |

| 0.05 | 75 | 60 | Neat | 100 | >99 |

| 0.025 | 75 | 60 | Neat | 100 | >99 |

| 0.01 | 75 | 180 | Neat | 98 | 98 |

| 0.005 | 75 | 240 | Neat | 42 | 42 |

Data adapted from a study using a heterogeneous platinum catalyst, SiliaCat Pt(0), with 1-octene as the substrate.[6]

Table 3: Nickel-Catalyzed Hydrosilylation of 1-Octene with Triethoxysilane

| Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Selectivity (anti-Markovnikov) |

| Ni(2-EH)₂ / iPrDI | 1 | 23 | < 1 | >98 | >98% |

Data adapted from a study on an in-situ generated nickel catalyst with 1-octene.[4]

Visualization of Experimental Workflow

The general workflow for a typical lab-scale synthesis of hexyltriethoxysilane via hydrosilylation is outlined below.

Caption: A generalized workflow for the synthesis of hexyltriethoxysilane.

Conclusion

The synthesis of hexyltriethoxysilane via hydrosilylation of 1-hexene is a robust and versatile reaction. While platinum-based catalysts remain the industry standard due to their high activity, research into more sustainable and cost-effective cobalt and nickel catalysts is providing promising alternatives. The choice of catalyst and optimization of reaction conditions are crucial for achieving high yields and selectivity of the desired anti-Markovnikov product. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and professionals to successfully implement and adapt this important synthetic methodology.

References

Synthesis of Hexyltriethoxysilane via Grignard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of hexyltriethoxysilane through the Grignard reaction, a fundamental and versatile method for creating silicon-carbon bonds. The protocol herein is compiled from established principles of Grignard chemistry applied to organosilane synthesis, providing a robust framework for laboratory application.

Core Principles

The synthesis of hexyltriethoxysilane via the Grignard reaction is a two-step process. The first step involves the formation of the Grignard reagent, hexylmagnesium bromide, by reacting 1-bromohexane with magnesium metal in an anhydrous ether solvent. The second step is the nucleophilic attack of the Grignard reagent on an electrophilic silicon source, tetraethoxysilane (TEOS), to form the desired hexyltriethoxysilane. A key consideration in this synthesis is the control of stoichiometry to prevent multiple alkyl additions to the silicon center, which can be mitigated by using an excess of tetraethoxysilane and maintaining low reaction temperatures.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of hexyltriethoxysilane. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware to prevent quenching of the Grignard reagent by atmospheric moisture.

Materials:

-

1-Bromohexane

-

Magnesium turnings

-

Tetraethoxysilane (TEOS)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard Schlenk line or glovebox setup

Procedure:

Step 1: Preparation of Hexylmagnesium Bromide (Grignard Reagent)

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 1-bromohexane in anhydrous diethyl ether or THF.

-

Add a small portion of the 1-bromohexane solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Once the reaction has initiated, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown mixture.

Step 2: Synthesis of Hexyltriethoxysilane

-

In a separate, flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place a solution of tetraethoxysilane (TEOS) in anhydrous diethyl ether or THF. To minimize the formation of di- and tri-substituted silanes, it is crucial to use an excess of TEOS.[1][2]

-

Cool the TEOS solution to a low temperature, typically between -30°C and -78°C, using a dry ice/acetone bath.[1][2]

-

Slowly add the prepared hexylmagnesium bromide solution from the dropping funnel to the cooled TEOS solution while vigorously stirring. Maintain the low temperature throughout the addition to ensure selective monosubstitution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to obtain pure hexyltriethoxysilane.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Grignard synthesis of alkyltrialkoxysilanes, based on analogous reactions reported in the literature.

| Parameter | Value/Range | Reference/Comment |

| Reactants | ||

| Alkyl Halide | 1-Bromohexane | |

| Magnesium | Turnings | |

| Silicon Electrophile | Tetraethoxysilane (TEOS) | |

| Stoichiometry | ||

| Grignard Reagent : TEOS | 1 : 1.5 to 1 : 3 | An excess of TEOS is used to favor monosubstitution.[1][2] |

| Reaction Conditions | ||

| Grignard Formation Temp. | Reflux (diethyl ether or THF) | |

| Silylation Temperature | -30°C to -78°C | Low temperatures are critical for selectivity.[1][2] |

| Solvent | Anhydrous Diethyl Ether or THF | THF is a common solvent for Grignard reactions.[1][3] |

| Yield | 60-80% (typical for similar reactions) | Yields can vary based on reaction scale and purity of reagents. |

Mandatory Visualizations

The following diagrams illustrate the key processes in the synthesis of hexyltriethoxysilane.

Caption: Reaction pathway for hexyltriethoxysilane synthesis.

Caption: Experimental workflow for hexyltriethoxysilane synthesis.

References

An In-depth Technical Guide to the Molecular Structure of Hexyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyltriethoxysilane (HTES) is an organosilane compound with the chemical formula C₁₂H₂₈O₃Si. It is characterized by a six-carbon hexyl group and three ethoxy groups attached to a central silicon atom. This structure imparts a dual functionality to the molecule: the ethoxy groups are hydrolyzable and can form covalent bonds with inorganic substrates, while the hexyl group is a nonpolar organic chain that provides hydrophobicity. This amphiphilic nature makes HTES a versatile molecule for surface modification, acting as a coupling agent, adhesion promoter, and a key component in the formation of self-assembled monolayers (SAMs). Its application is prevalent in materials science for altering the surface properties of materials like glass, silica, and metal oxides to control wettability and improve compatibility with organic polymers.

Molecular Structure and Properties

The molecular structure of Hexyltriethoxysilane consists of a central silicon atom bonded to a hexyl group and three ethoxy groups. The silicon atom acts as a bridge between the organic hexyl chain and the reactive ethoxy functionalities.

Table 1: General Physicochemical Properties of Hexyltriethoxysilane

| Property | Value |

| Molecular Formula | C₁₂H₂₈O₃Si |

| Molecular Weight | 248.44 g/mol |

| CAS Number | 18166-37-5 |

| Appearance | Colorless Liquid |

| Density | 0.860 g/mL at 25 °C |

| Boiling Point | Not specified |

| Refractive Index | 1.408 at 25 °C |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water[1] |

Note: Some properties are based on available data for similar compounds and may vary.

Table 2: Spectroscopic Data for Hexyltriethoxysilane

| Spectroscopy | Peak Assignments (cm⁻¹ or ppm) |

| ¹H NMR | No detailed peak table available in search results. A representative spectrum is available, but without explicit peak assignments.[2] For the similar hexyltrimethoxysilane, characteristic peaks would be observed for the hexyl chain protons and the methoxy protons.[3][4] |

| ¹³C NMR | No data available in search results. |

| FTIR (cm⁻¹) | ~2975, ~2930, ~2860: C-H stretching (hexyl and ethoxy groups)~1460, ~1390: C-H bending~1100-1000: Si-O-C stretching (strong)~960, ~780: Si-O stretching |

Note: FTIR peak assignments are characteristic for alkyltriethoxysilanes and are based on general IR absorption tables.[5][6][7][8][9]

Signaling Pathways: Hydrolysis and Condensation

The primary mechanism by which Hexyltriethoxysilane modifies a surface involves a two-step hydrolysis and condensation process. This is not a signaling pathway in the biological sense but a chemical reaction pathway.

-

Hydrolysis: In the presence of water, the ethoxy groups (-OCH₂CH₃) of HTES hydrolyze to form reactive silanol groups (-Si-OH) and ethanol as a byproduct. This reaction can be catalyzed by either an acid or a base.[10][11]

-

Condensation: The newly formed silanol groups are highly reactive and can undergo condensation in two ways:

-

Surface Condensation: The silanol groups of the hydrolyzed HTES molecule react with hydroxyl groups on the surface of an inorganic substrate (e.g., silica, glass) to form stable Si-O-Substrate covalent bonds.[10]

-

Intermolecular Condensation: The silanol groups of one hydrolyzed HTES molecule can react with the silanol or ethoxy groups of another, forming a cross-linked polysiloxane network (Si-O-Si bonds) on the surface.[10]

-

References

- 1. gelest.com [gelest.com]

- 2. n-Hexyltriethoxysilane(18166-37-5) 1H NMR spectrum [chemicalbook.com]

- 3. N-HEXYLTRIMETHOXYSILANE(3069-19-0) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. gelest.com [gelest.com]

- 10. benchchem.com [benchchem.com]

- 11. brinkerlab.unm.edu [brinkerlab.unm.edu]

Thermal Stability and Decomposition of Hexyltriethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition pathways of hexyltriethoxysilane. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages data from analogous long-chain and other relevant alkoxysilanes to provide a robust framework for understanding its behavior.

Overview of Chemical Stability

Hexyltriethoxysilane ((CH₃(CH₂)₅Si(OCH₂CH₃)₃) is a member of the organoethoxysilane chemical family. Under anhydrous conditions and in sealed containers, it is a stable liquid.[1] However, its stability is significantly compromised in the presence of moisture, heat, and ignition sources.[1] The primary routes of decomposition are hydrolysis and thermal degradation.

Decomposition Pathways

The decomposition of hexyltriethoxysilane can be broadly categorized into two main pathways: hydrolysis in the presence of water and thermal decomposition at elevated temperatures.

Hydrolysis and Condensation

In the presence of water or moisture, hexyltriethoxysilane undergoes hydrolysis, a reaction that replaces the ethoxy groups (-OCH₂CH₃) with hydroxyl groups (-OH), liberating ethanol as a byproduct.[1] This reaction proceeds stepwise to form silanols.

The resulting silanols are reactive intermediates that can then undergo condensation to form siloxane bonds (Si-O-Si), leading to the formation of oligomeric and polymeric structures. The overall process is influenced by factors such as pH, water concentration, and temperature.

Below is a diagram illustrating the general hydrolysis and condensation pathway for an alkyltriethoxysilane like hexyltriethoxysilane.

Thermal Decomposition

At elevated temperatures, hexyltriethoxysilane will decompose. While a specific decomposition temperature is not available in the literature, safety data sheets indicate that hazardous decomposition products include ethanol and organic acid vapors.[1] For related ethoxysilanes, the thermal decomposition process generally occurs in stages:

-

100-150°C: Loss of physically adsorbed water and residual solvents.

-

Moderately higher temperatures: Condensation of silanol groups.

-

Above 300°C: Decomposition of the organic (hexyl) groups and the siloxane network.

The decomposition of the alkyl chain can lead to the formation of various organic fragments.

Quantitative Data (Comparative)

| Material/Precursor | Onset Decomposition Temp. (°C) | Temp. at 10% Weight Loss (°C) | Temp. at 50% Weight Loss (°C) | Char Yield at 800°C (%) | Reference |

| MTES/TEOS Hybrid Aerogel | ~260 (organics evolution) | - | - | >90 (in N₂) | [2] |

| TEOS/DCN Hybrid | - | ~300 | ~450 | ~50 (in N₂) | [2] |

| APTES-modified Silica | - | ~300 | >600 | ~90 (in N₂) | [2] |

| Unmodified Silica Gel | ~100 (water loss) | - | - | >95 | [2] |

MTES: Methyltriethoxysilane, TEOS: Tetraethoxysilane, DCN: Dicyano, APTES: (3-Aminopropyl)triethoxysilane.

Experimental Protocols

The following are detailed, representative methodologies for key experiments used to characterize the thermal stability of alkoxysilanes.

Thermogravimetric Analysis (TGA)

Objective: To determine the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information on thermal stability and decomposition temperatures.

Methodology:

-

Instrument: A thermogravimetric analyzer is used.

-

Sample Preparation: A small amount of the liquid hexyltriethoxysilane (typically 5-10 mg) is placed into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidation. A typical flow rate is 20-50 mL/min.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The instrument records the sample weight as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition, temperatures at specific weight loss percentages, and the final residual mass. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature or time, identifying thermal transitions such as melting, crystallization, and decomposition.

Methodology:

-

Instrument: A differential scanning calorimeter is used.

-

Sample Preparation: A small amount of the liquid hexyltriethoxysilane (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10°C/min.

-

Data Analysis: The instrument measures the difference in heat flow between the sample and the reference. The resulting DSC curve is analyzed to identify endothermic (heat absorbing) and exothermic (heat releasing) events, which correspond to thermal transitions.

Conclusion

While specific quantitative data on the thermal stability of hexyltriethoxysilane remains elusive in public literature, a comprehensive understanding of its behavior can be inferred from the known properties of analogous long-chain alkyltriethoxysilanes. The primary decomposition pathways are hydrolysis in the presence of moisture, leading to the formation of siloxane polymers and the release of ethanol, and thermal degradation at elevated temperatures, which can produce organic acid vapors. For applications in research, drug development, and other fields, it is crucial to consider these stability limitations and to conduct empirical thermal analysis, such as TGA and DSC, to determine the precise thermal properties for specific formulations and environmental conditions.

References

Hexyltriethoxysilane as a Precursor for Hydrophobic Materials: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyltriethoxysilane is a versatile organosilane compound that serves as a crucial precursor in the synthesis of hydrophobic and superhydrophobic materials. Its unique molecular structure, featuring a non-polar hexyl chain and three hydrolyzable ethoxy groups, enables the formation of robust, low-surface-energy coatings on a variety of substrates. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and characterization of hexyltriethoxysilane-based hydrophobic materials. Detailed experimental protocols for surface modification via sol-gel and direct deposition methods are presented, alongside quantitative data on achievable water contact angles and surface roughness. Furthermore, this guide explores the application of these hydrophobic coatings in the realm of drug development, particularly in the surface modification of nanoparticles to enhance stability and control drug delivery.

Introduction

The development of materials with tailored surface properties is a cornerstone of modern materials science. Hydrophobic surfaces, characterized by their water-repellent nature, are of significant interest across numerous scientific and industrial sectors, including self-cleaning coatings, anti-corrosion layers, and biomedical devices.[1] The "lotus effect," a natural example of superhydrophobicity, is achieved through a combination of low surface energy chemistry and a hierarchical micro- and nano-scale surface roughness.[1]

Hexyltriethoxysilane (HTES) is an organosilane that is frequently employed to create these low-surface-energy coatings. The long hexyl (C6) alkyl chain of the HTES molecule is inherently hydrophobic.[2] When covalently anchored to a surface, these molecules can form a self-assembled monolayer (SAM) that significantly reduces the surface energy.[1] This chemical modification, often combined with the creation of a rough surface topography, is a key strategy for achieving hydrophobicity and even superhydrophobicity.[1]

This guide will delve into the fundamental chemistry of hexyltriethoxysilane, detailing the hydrolysis and condensation reactions that underpin its surface modification capabilities. It will provide actionable experimental protocols and present key quantitative data to aid researchers in the practical application of this compound. Finally, the potential of hexyltriethoxysilane in the field of drug development will be discussed, focusing on its role in modifying nanoparticle surfaces to improve drug delivery systems.[3][4]

Chemical Mechanism of Surface Modification

The hydrophobic modification of surfaces using hexyltriethoxysilane is a two-step process involving hydrolysis and condensation. This mechanism allows for the formation of a durable, cross-linked siloxane (Si-O-Si) network that covalently bonds the hydrophobic hexyl groups to the substrate.[5]

Step 1: Hydrolysis

In the presence of water, the three ethoxy groups (-OC2H5) of the hexyltriethoxysilane molecule undergo hydrolysis to form reactive silanol groups (-Si-OH) and ethanol as a byproduct. This reaction can be catalyzed by either an acid or a base.[5][6] The extent of hydrolysis is a critical parameter that can be controlled by factors such as pH, water concentration, and reaction time.[6][7]

Step 2: Condensation

The newly formed silanol groups are highly reactive and can participate in two primary types of condensation reactions:

-

Surface Condensation: The silanol groups of the hydrolyzed HTES molecule react with the hydroxyl (-OH) groups present on the substrate surface (e.g., glass, silica, metal oxides) to form stable, covalent siloxane bonds (Si-O-Substrate). This is the key step that anchors the hydrophobic coating to the material.

-

Intermolecular Condensation: The silanol groups of adjacent hydrolyzed HTES molecules can react with each other to form a cross-linked polysiloxane network (Si-O-Si). This process enhances the durability and stability of the hydrophobic film.[6]

The following diagram illustrates the hydrolysis and condensation pathway of hexyltriethoxysilane.

Caption: Hydrolysis and condensation of hexyltriethoxysilane.

Experimental Protocols

Two primary methods for applying hexyltriethoxysilane coatings are the sol-gel process and direct surface modification. The choice of method depends on the desired coating thickness, uniformity, and the nature of the substrate.

Protocol 1: Direct Surface Modification

This protocol is a straightforward method for creating a hydrophobic monolayer on a substrate. It is particularly effective for substrates with a high density of surface hydroxyl groups.

Materials:

-

Hexyltriethoxysilane (HTES, ≥98%)

-

Anhydrous solvent (e.g., toluene, ethanol)

-

Substrates (e.g., glass slides, silicon wafers)

-

Cleaning solution (e.g., piranha solution, acetone, ethanol)

-

Deionized (DI) water

-

Nitrogen or argon gas

Experimental Workflow:

Caption: Workflow for direct surface modification with HTES.

Procedure:

-

Substrate Preparation:

-

Thoroughly clean the substrates by sonicating in acetone, ethanol, and DI water for 15 minutes each.

-

For silicon-based substrates, a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used for 30-60 minutes to ensure a high density of hydroxyl groups. Caution: Piranha solution is extremely corrosive.

-

Rinse the substrates extensively with DI water and dry them under a stream of nitrogen or argon gas, or by baking in an oven at 110°C for at least 30 minutes.[8]

-

-

Silanization:

-

Prepare a 1-5% (v/v) solution of hexyltriethoxysilane in an anhydrous solvent in a clean, dry beaker inside a fume hood.

-

Immerse the cleaned and dried substrates in the silane solution for 1-2 hours at room temperature. The container should be sealed to minimize exposure to atmospheric moisture.[8]

-

-

Post-Silanization Treatment:

-

Remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any unbound silane.

-

Cure the coated substrates by baking them in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent bonds and cross-linking within the silane layer.[8]

-

After cooling, the modified substrates can be rinsed again with the solvent and dried.

-

Protocol 2: Sol-Gel Method for Hydrophobic Coatings

The sol-gel method allows for the creation of thicker, more robust, and potentially porous hydrophobic coatings. This protocol involves the co-condensation of HTES with a network-forming agent like tetraethoxysilane (TEOS).

Materials:

-

Hexyltriethoxysilane (HTES, ≥98%)

-

Tetraethoxysilane (TEOS, ≥98%)

-

Ethanol (absolute)

-

Deionized (DI) water

-

Acid or base catalyst (e.g., HCl or NH₄OH)

-

Cleaned substrates

Experimental Workflow:

Caption: Workflow for the sol-gel preparation of hydrophobic coatings.

Procedure:

-

Sol Preparation:

-

In a glass beaker, mix ethanol, DI water, TEOS, and HTES. A typical molar ratio of (TEOS+HTES):H₂O:Catalyst can be 1:4:0.1 to start, with the ratio of TEOS to HTES being adjusted to control the hydrophobicity and mechanical properties of the final coating.

-

Add the acid or base catalyst to the solution while stirring.

-

Stir the solution vigorously for 4-6 hours at room temperature to allow for hydrolysis and initial condensation.[9]

-

-

Film Deposition:

-

Prepare the substrates as described in Protocol 1.

-

Deposit the sol onto the substrate using either spin coating (e.g., 3000 rpm for 30 seconds) or dip coating (e.g., withdrawal speed of 100 mm/min).[9]

-

-

Drying and Curing:

-

Dry the coated substrates in an oven at 80-100°C for 10-15 minutes to evaporate the solvent.

-

Cure the films at 150°C for 1 hour to promote further condensation and densification of the silica network.[9]

-

Quantitative Data and Characterization

Table 1: Water Contact Angle Data on Various Substrates

| Substrate | Coating Method | Water Contact Angle (°) | Reference (Analogous Silanes) |

| Glass | Direct Modification | 100 - 110 | [10] |

| Silicon Wafer | Direct Modification | 105 - 115 | [10] |

| Concrete | Sol-Gel | ~141 | [11] |

| Cotton Fabric | Sol-Gel with Nanoparticles | >150 (Superhydrophobic) | [1] |

| Stainless Steel | Chemical Etching & Silanization | >150 (Superhydrophobic) | [12] |

Table 2: Surface Roughness and Durability

| Parameter | Typical Value | Description | Reference (Analogous Silanes) |

| RMS Roughness (Rq) | < 1 nm (Direct Modification) | Indicates a smooth, uniform monolayer. | [10] |

| RMS Roughness (Rq) | 5 - 50 nm (Sol-Gel) | Higher roughness contributes to superhydrophobicity. | [12] |

| Durability (Chemical) | Stable in neutral and acidic solutions | Superhydrophobicity may be lost in strong alkaline solutions. | [12] |

| Durability (Mechanical) | Moderate | Can be improved by creating hierarchical structures and using binders. | [12][13] |

Key Characterization Techniques:

-

Contact Angle Goniometry: Measures the static, advancing, and receding contact angles of a water droplet on the surface to determine its hydrophobicity.[14]

-

Atomic Force Microscopy (AFM): Provides topographical images of the surface at the nanoscale, allowing for the quantification of surface roughness.[15][16]

-

X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition of the surface, confirming the presence of silicon and carbon from the silane coating.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the chemical bonds present on the surface, confirming the formation of Si-O-Si networks and the presence of C-H bonds from the hexyl groups.

Applications in Drug Development

The ability of hexyltriethoxysilane to create stable hydrophobic surfaces has significant potential in the field of drug development, particularly in the surface modification of nanoparticles for drug delivery systems.[3][4]

5.1. Surface Modification of Nanoparticles:

Many drug delivery systems utilize nanoparticles (e.g., silica, gold, polymeric nanoparticles) to encapsulate and transport therapeutic agents.[3] The surface properties of these nanoparticles are critical as they dictate their interaction with biological systems.[3] Surface modification with hexyltriethoxysilane can impart a hydrophobic character to these nanoparticles.

Potential Benefits:

-

Enhanced Stability: A hydrophobic coating can protect the nanoparticle core from degradation in aqueous biological environments.[3]

-

Controlled Drug Release: The hydrophobic layer can act as a barrier to modulate the release rate of encapsulated drugs.

-

Improved Cellular Uptake: The hydrophobicity of the nanoparticle surface can influence its interaction with cell membranes, potentially enhancing cellular uptake.

-

Targeted Delivery: While hexyltriethoxysilane itself is not a targeting ligand, it can be co-deposited with other functional silanes that possess targeting moieties, allowing for the creation of multifunctional nanoparticle surfaces.[17][18]

The following diagram illustrates the surface modification of a nanoparticle with hexyltriethoxysilane.

Caption: Surface modification of a nanoparticle with HTES.

Conclusion

Hexyltriethoxysilane is a powerful and versatile precursor for the fabrication of hydrophobic and superhydrophobic materials. Through well-understood hydrolysis and condensation reactions, it can be used to create durable, low-surface-energy coatings on a wide range of substrates. The experimental protocols detailed in this guide provide a practical framework for researchers to implement these surface modification techniques. The ability to precisely control surface wettability opens up numerous applications, and the extension of this technology to the surface engineering of nanoparticles holds significant promise for advancing drug delivery systems. Further research into the specific performance of hexyltriethoxysilane on various substrates and its long-term stability in diverse environments will continue to expand its utility in both materials science and biomedical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Hydrophobic Selection Guide - Gelest [technical.gelest.com]

- 3. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]

- 4. Preparation and Surface Modification of Polymeric Nanoparticles for Drug Delivery: State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and characterization of hydrophobic coating materials based on alkoxy silane compounds [chemistry.semnan.ac.ir]

- 12. Durability and corrosion behaviors of superhydrophobic amorphous coatings: a contrastive investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. silcotek.com [silcotek.com]

- 15. oamjms.eu [oamjms.eu]

- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 17. mdpi.com [mdpi.com]

- 18. Surface Modification of Metallic Nanoparticles for Targeting Drugs [ouci.dntb.gov.ua]

Methodological & Application

Application Notes and Protocols for Creating Hydrophobic Coatings on Glass Slides using Hexyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of glass surfaces to impart hydrophobicity is a critical process in a multitude of research and development applications, including cell culture, microfluidics, and specialized diagnostic assays. A hydrophobic surface can prevent non-specific binding of proteins and other biomolecules, control droplet formation, and improve the performance of various analytical techniques. Hexyltriethoxysilane is an organosilane that can form a stable, self-assembled monolayer on glass and other silica-based substrates. This covalent modification results in a durable hydrophobic surface, characterized by a high water contact angle.

This document provides a detailed protocol for the preparation of hydrophobic glass slides using hexyltriethoxysilane. It includes procedures for substrate cleaning and activation, solution preparation, coating application, and post-treatment curing. Additionally, representative data on the characterization of these coatings are presented.

Data Presentation

The effectiveness of the hydrophobic coating is primarily determined by the static water contact angle. The following table summarizes typical performance data for glass slides treated with hexyltriethoxysilane.

| Parameter | Condition | Result |

| Substrate | Glass Microscope Slides | - |

| Silane Precursor | Hexyltriethoxysilane | - |

| Concentration | 10 mmol/dm³ in Toluene | Water Contact Angle: ~110°[1] |

| Immersion Time | 18 hours | - |

| Curing Temperature | 110°C[1] | - |

| Curing Time | 1 hour[1] | - |

| Surface Characterization | Atomic Force Microscopy (AFM) | Root Mean Square (RMS) Roughness: <0.2 nm |

Experimental Protocols

Materials and Reagents

-

Glass microscope slides

-

Hexyltriethoxysilane (95% or higher purity)

-

Toluene (anhydrous)

-

Ethanol (99.5% or higher)

-

Acetone (ACS grade)

-

Deionized (DI) water

-

Detergent (laboratory grade)

-

Nitrogen gas (high purity)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

-

Plasma cleaner (optional)

Protocol 1: Glass Slide Preparation

Proper cleaning and activation of the glass surface are critical for achieving a uniform and durable hydrophobic coating. This protocol ensures the removal of organic and inorganic contaminants and generates surface hydroxyl (-OH) groups necessary for silanization.

-

Initial Cleaning:

-

Place the glass slides in a slide rack.

-

Sequentially sonicate the slides in laboratory-grade detergent, deionized water, acetone, and finally ethanol. Each sonication step should be for 15 minutes.

-

-

Drying:

-

Dry the slides under a stream of high-purity nitrogen gas.

-

-

Surface Activation (Choose one method):

-

Piranha Etching (HIGHLY CORROSIVE AND REACTIVE - USE WITH EXTREME CAUTION IN A FUME HOOD WITH APPROPRIATE PERSONAL PROTECTIVE EQUIPMENT):

-

Carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. The solution is highly exothermic.

-

Immerse the cleaned and dried slides in the piranha solution for 30-60 minutes.

-

Thoroughly rinse the slides with copious amounts of deionized water.

-

Dry the slides under a stream of nitrogen gas.

-

-

Plasma Treatment (Safer Alternative):

-

Place the cleaned and dried slides in a plasma cleaner.

-

Treat the slides with oxygen or argon plasma for 3-5 minutes according to the manufacturer's instructions.

-

-

-

Storage:

-

Use the activated glass slides immediately for the best results. If storage is necessary, keep them in a desiccator to prevent atmospheric contamination.

-

Protocol 2: Hexyltriethoxysilane Solution Preparation

-

In a clean, dry glass beaker inside a fume hood, prepare a 10 mmol/dm³ solution of hexyltriethoxysilane in anhydrous toluene. For example, add the appropriate volume of hexyltriethoxysilane to the required volume of toluene.

-

Stir the solution gently for 5-10 minutes to ensure homogeneity.

Protocol 3: Hydrophobic Coating Application (Dip-Coating)

-

Immerse the activated glass slides into the hexyltriethoxysilane solution. Ensure the entire surface to be coated is submerged.

-

Allow the slides to remain in the solution for 18 hours at room temperature in a sealed container to prevent solvent evaporation and moisture contamination.[1]

-

Slowly withdraw the slides from the solution at a constant rate (e.g., 1-2 cm/min) to ensure a uniform coating.

-

Rinse the coated slides with fresh toluene to remove any excess, non-adsorbed silane.

-

Dry the slides under a stream of nitrogen gas.

Protocol 4: Curing

-

Place the coated and dried slides in an oven.

-

Heat the slides at 110°C for 1 hour to promote the covalent bonding of the silane to the glass surface and to cross-link the silane molecules.[1]

-

Allow the slides to cool to room temperature before use.

Visualizations

Experimental Workflow

Caption: Experimental workflow for creating a hydrophobic coating on glass slides.

Chemical Reaction Pathway

Caption: Simplified chemical reaction of hexyltriethoxysilane with a glass surface.

References

Step-by-step guide for functionalizing aluminum oxide surfaces with Hexyltriethoxysilane.

Application Note & Protocol

Topic: Step-by-Step Guide for Functionalizing Aluminum Oxide Surfaces with Hexyltriethoxysilane

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of aluminum oxide (Al₂O₃) surfaces is a critical process in fields ranging from biosensor development to materials science. Aluminum oxide is valued for its high surface area, biocompatibility, and robust physical properties.[1] Surface modification allows for the tailoring of its surface chemistry to control properties like wettability, adhesion, and biocompatibility.

Hexyltriethoxysilane is an organosilane used to create a hydrophobic, low-energy surface by forming a self-assembled monolayer (SAM). The process, known as silanization, involves the hydrolysis of the ethoxy groups of the silane to form reactive silanols. These silanols then condense with the hydroxyl groups (-OH) present on the aluminum oxide surface, forming stable covalent siloxane bonds (Si-O-Al).[2][3] This procedure effectively grafts a layer of hexyl chains onto the surface, transforming the typically hydrophilic alumina into a hydrophobic one. This application note provides a detailed, step-by-step protocol for this functionalization process and methods for its characterization.

Materials and Reagents

-

Aluminum oxide substrates (e.g., wafers, slides, or nanoparticles)

-

Hexyltriethoxysilane (C₁₂H₂₈O₃Si)

-

Acetone (ACS grade)

-

Isopropanol (ACS grade)

-

Ethanol (anhydrous)[2]

-

Deionized (DI) water

-

Acetic acid[2]

-

Nitrogen gas (high purity)

-

Oxygen plasma cleaner or Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂)

-

Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.[1]

-

-

Sonicator

-

Oven or hot plate

-

Contact angle goniometer

Experimental Protocol

This protocol is divided into four main stages: substrate cleaning and hydroxylation, silane solution preparation, the silanization reaction, and post-reaction curing.

Protocol 1: Surface Preparation and Silanization

Step 1: Substrate Cleaning and Hydroxylation A pristine and well-hydroxylated aluminum oxide surface is essential for successful silanization.

-

Place the aluminum oxide substrates in a beaker and sonicate in acetone for 15 minutes.[1]

-

Replace the acetone with isopropanol and sonicate for another 15 minutes.[1]

-

Thoroughly rinse the substrates with DI water and dry them under a stream of high-purity nitrogen gas.

-

To ensure a high density of surface hydroxyl groups, treat the substrates with one of the following methods:

-

Oxygen Plasma: Place substrates in an oxygen plasma cleaner for 5-10 minutes.[1] This is a highly effective and common method for cleaning and activating surfaces.

-

Piranha Solution: Immerse the substrates in a freshly prepared piranha solution for 30 minutes.[1] After immersion, rinse extensively with DI water to remove all traces of the acid and dry with nitrogen.

-

Step 2: Silane Solution Preparation (Hydrolysis) The silane must be hydrolyzed to form reactive silanol groups before it can bond to the surface.[4]

-

Prepare a solvent mixture of ethanol and DI water. A common ratio is 9:1 (v/v) ethanol to water.[2]

-

Add acetic acid to the mixture to adjust the pH to approximately 4. An acidic medium catalyzes the hydrolysis reaction and stabilizes the resulting silanols.[2]

-

Add Hexyltriethoxysilane to the acidified solvent to create a 2% (v/v) solution.

-

Stir or sonicate the solution for at least 30 minutes to allow for complete hydrolysis of the silane.[2]

Step 3: Silanization Reaction

-

Immerse the cleaned and hydroxylated aluminum oxide substrates into the prepared hexyltriethoxysilane solution.

-

Heat the solution and maintain it at 80°C for 4 hours with constant stirring.[2] This ensures a uniform reaction and promotes the formation of a dense monolayer.

-

Alternatively, for a moisture-sensitive approach, silanization can be performed in an anhydrous solvent like toluene.[5] In this method, dried alumina is dispersed in toluene, the silane is added, and the mixture is heated and stirred for several hours.[5]

Step 4: Rinsing and Curing

-

After the reaction, remove the substrates from the silane solution.

-

Rinse the substrates thoroughly with ethanol to remove any physisorbed or excess silane molecules.

-

Dry the functionalized substrates under a stream of nitrogen.

-

To complete the condensation and form a stable, cross-linked siloxane layer, cure the substrates by baking them in an oven at 120-140°C for 1-8 hours.[5]

Characterization of the Functionalized Surface

The success of the surface functionalization is typically verified by measuring the change in surface wettability using a contact angle goniometer.

-

Procedure: A droplet of DI water is placed on the substrate, and the angle it forms with the surface is measured.[6][7]

-

Expected Results:

-

Unmodified Al₂O₃: A clean, hydroxylated aluminum oxide surface is highly hydrophilic and will exhibit a low water contact angle, typically <20°.[8]

-

Hexyl-Functionalized Al₂O₃: After successful silanization with Hexyltriethoxysilane, the surface will be covered with nonpolar hexyl groups, rendering it hydrophobic. This results in a significantly higher water contact angle, generally >90°.[7][8]

-

For more detailed surface chemistry analysis, techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the presence of Si and the chemical state of surface elements, while Fourier Transform Infrared Spectroscopy (FTIR) can identify the characteristic vibrations of the grafted alkyl chains.[2][9]

Data Presentation

The effectiveness of the functionalization is quantified by the change in the water contact angle.

| Surface Type | Treatment Stage | Water Contact Angle (θ) | Surface Property | Reference |

| Aluminum Oxide | After Cleaning & Hydroxylation | 15° ± 3° | Hydrophilic | [8] |

| Aluminum Oxide | After Hexyltriethoxysilane Functionalization | 105° ± 5° | Hydrophobic | [7][8] |

Experimental Workflow Diagram

The following diagram illustrates the complete step-by-step workflow for the functionalization of aluminum oxide surfaces with hexyltriethoxysilane.

Caption: Workflow for Al₂O₃ surface functionalization.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. nanoscience.com [nanoscience.com]

- 7. biolinchina.com [biolinchina.com]

- 8. researchgate.net [researchgate.net]

- 9. smyntynava.onu.edu.ua [smyntynava.onu.edu.ua]

Application Notes and Protocols for Vapor Phase Deposition of Hexyltriethoxysilane for Uniform Monolayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of organosilanes are a cornerstone of surface engineering, enabling precise control over the chemical and physical properties of various substrates. Hexyltriethoxysilane (HTES) is an alkylsilane that forms a hydrophobic and stable monolayer, making it a candidate for applications in drug delivery, medical device coatings, and as a surface modifier in microfluidics. Vapor phase deposition of HTES offers a clean and solvent-free method to create highly uniform and covalently bonded monolayers.

This document provides detailed protocols and application notes for the vapor phase deposition of Hexyltriethoxysilane to form uniform monolayers on hydroxylated surfaces such as silicon wafers and glass. The methodologies outlined are based on established principles for the vapor deposition of triethoxysilanes.

Data Presentation

Quantitative data for the vapor phase deposition of Hexyltriethoxysilane is not extensively reported in peer-reviewed literature. The following table provides estimated parameters based on the known behavior of similar short-chain triethoxysilanes. Optimization of these parameters is crucial for specific substrates and applications.

| Parameter | Value | Notes |

| Precursor | Hexyltriethoxysilane (HTES) | Purity > 95% is recommended. |

| Substrate | Silicon Wafer, Glass Slides | Must have a hydroxylated surface. |

| Deposition Temperature | 80 - 120 °C | Higher temperatures increase vapor pressure and reaction rate. |

| Deposition Pressure | 1 - 10 Torr (or static vacuum) | Low pressure facilitates vapor transport. |

| Deposition Time | 1 - 4 hours | Longer times can lead to thicker, less uniform layers. |

| Expected Monolayer Thickness | ~1 nm | Estimated based on the molecular length of HTES. |

| Expected Water Contact Angle | 90 - 100° | Indicates a hydrophobic surface. |

| Surface Roughness (RMS) | < 0.5 nm | A low value indicates a smooth, uniform monolayer. |

Experimental Protocols

Substrate Preparation: Cleaning and Hydroxylation

A pristine and well-hydroxylated substrate surface is critical for the formation of a high-quality, uniform HTES monolayer.

Materials:

-

Substrates (e.g., silicon wafers, glass slides)

-

Acetone (reagent grade)

-

Isopropanol (reagent grade)

-

Deionized (DI) water

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION!

-

Nitrogen gas (high purity)

-

Sonicator

-

Plasma cleaner (optional)

Protocol:

-

Sonication:

-

Place the substrates in a beaker with acetone and sonicate for 15 minutes.

-

Replace the acetone with isopropanol and sonicate for another 15 minutes.

-

Rinse the substrates thoroughly with DI water.

-

-

Piranha Etching (for silicon and glass substrates):

-

CAUTION: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work in a certified fume hood.

-

Slowly and carefully add the hydrogen peroxide to the sulfuric acid in a glass beaker. The solution will become very hot.

-

Immerse the cleaned substrates in the piranha solution for 30-60 minutes. This step removes organic residues and creates a high density of hydroxyl (-OH) groups on the surface.

-

Carefully remove the substrates and rinse extensively with DI water.

-

-

Drying:

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

For immediate use, proceed to the deposition step. If storing, keep the substrates in a clean, dry environment.

-

-

Alternative Hydroxylation (Optional):

-

Oxygen plasma treatment for 5-10 minutes can also be used to effectively clean and hydroxylate the surface.

-

Vapor Phase Deposition of Hexyltriethoxysilane

This protocol describes the deposition of HTES in a vacuum oven or a dedicated chemical vapor deposition (CVD) reactor.

Materials:

-

Cleaned and hydroxylated substrates

-

Hexyltriethoxysilane (HTES)

-

Vacuum oven or CVD reactor

-

Small glass vial or aluminum foil cup

-

Dry nitrogen or argon gas

Protocol:

-

Chamber Setup:

-

Place the cleaned and dried substrates inside the vacuum chamber.

-

Place a small, open container (e.g., a glass vial or an aluminum foil cup) containing 100-200 µL of HTES inside the chamber, ensuring it does not touch the substrates.

-

-

Deposition:

-

Seal the chamber and evacuate to a base pressure of <1 Torr.

-

Heat the chamber to the desired deposition temperature (e.g., 100 °C).

-

Allow the deposition to proceed for the desired time (e.g., 2 hours). The heat will increase the vapor pressure of the HTES, allowing it to fill the chamber and react with the hydroxylated substrate surfaces.

-

-

Post-Deposition Rinsing and Curing:

-

Turn off the heating and allow the chamber to cool to room temperature under vacuum.

-

Vent the chamber with a dry, inert gas (nitrogen or argon).

-

Remove the coated substrates and sonicate them in a non-polar solvent like anhydrous toluene or hexane for 5-10 minutes to remove any physisorbed (non-covalently bonded) HTES molecules.

-

Dry the substrates under a stream of nitrogen.

-

Cure the substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of stable siloxane bonds and remove residual water.

-

Characterization of the HTES Monolayer

The quality of the deposited HTES monolayer should be assessed using appropriate surface analysis techniques.

-

Water Contact Angle Goniometry: To verify the hydrophobicity of the surface. A uniform monolayer of HTES should result in a static water contact angle between 90° and 100°.

-

Ellipsometry: To measure the thickness of the monolayer. The expected thickness is approximately 1 nm.

-

Atomic Force Microscopy (AFM): To visualize the surface topography and measure roughness. A well-formed monolayer will have a low root-mean-square (RMS) roughness, typically below 0.5 nm.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of the silane layer.

Visualization of Workflows and Relationships

Caption: Experimental workflow for HTES vapor phase deposition.

Using Hexyltriethoxysilane to improve adhesion between organic polymers and inorganic substrates.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing hexyltriethoxysilane as an adhesion promoter to improve the bond between organic polymers and inorganic substrates. This document outlines the fundamental mechanism, detailed experimental protocols for surface treatment, and summarizes the expected performance improvements.

Introduction to Hexyltriethoxysilane as an Adhesion Promoter

Hexyltriethoxysilane is an organofunctional silane that acts as a molecular bridge between inorganic substrates (such as glass, silica, and metal oxides) and organic polymers. Its bifunctional nature allows it to form a durable, covalent bond at the interface, significantly enhancing the adhesion and long-term stability of coatings, adhesives, and composite materials. The hexyl group provides a hydrophobic character to the treated surface, which can be advantageous in preventing moisture ingress at the interface.

Adhesion promoters are crucial in many advanced applications, including medical devices, drug delivery systems, and high-performance coatings, where the reliability of the polymer-substrate bond is critical. The mechanism of adhesion promotion by silanes involves the hydrolysis of the ethoxy groups in the presence of water to form reactive silanol groups. These silanols then condense with hydroxyl groups on the inorganic substrate surface to form stable siloxane (Si-O-Substrate) bonds. The organic functional group of the silane, in this case, the hexyl group, extends away from the surface and physically entangles or interacts with the organic polymer matrix.[1]

Mechanism of Action

The process of surface modification with hexyltriethoxysilane and subsequent adhesion to an organic polymer can be visualized as a multi-step process.

References

Application of Hexyltriethoxysilane in the Preparation of Water-Repellent Coatings: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyltriethoxysilane is an organosilane that is frequently utilized in the preparation of water-repellent, or hydrophobic, coatings. The molecule consists of a six-carbon hexyl group attached to a silicon atom, which is also bonded to three ethoxy groups. The ethoxy groups are hydrolyzable, meaning they can react with water to form silanol groups. These silanol groups can then condense with other silanol groups on a substrate surface or with each other to form a stable, cross-linked polysiloxane network. The non-polar hexyl groups orient away from the surface, creating a low-energy interface that repels water. This sol-gel process is a versatile and cost-effective method for creating thin, durable, and highly hydrophobic coatings on a variety of substrates, including glass, metals, polymers, and ceramics.

Principle of Action

The water-repellent properties of hexyltriethoxysilane-based coatings are a result of two primary factors: the low surface energy imparted by the hexyl groups and the potential for creating a rough surface topography. The long alkyl chains of the hexyl groups reduce the intermolecular forces between the coating and water molecules, leading to an increase in the contact angle of water droplets on the surface. By controlling the deposition parameters, a micro- or nano-scale roughness can be introduced, which can further enhance the hydrophobicity, leading to superhydrophobic surfaces with water contact angles exceeding 150°.

Key Applications

The hydrophobic and superhydrophobic surfaces created using hexyltriethoxysilane have a wide range of potential applications, including:

-

Self-cleaning surfaces: Water droplets readily roll off these surfaces, carrying away dirt and contaminants.

-

Anti-icing and anti-frosting: The reduced adhesion of water and ice can prevent or delay the formation of ice on surfaces.

-

Corrosion resistance: The hydrophobic barrier prevents water and corrosive agents from reaching the underlying substrate.

-

Moisture-resistant coatings for electronics: Protecting sensitive electronic components from damage due to humidity.

-

Anti-fouling surfaces: Reducing the adhesion of microorganisms and biomolecules in marine and biomedical applications.

Experimental Protocols

Herein, we provide detailed protocols for the preparation of water-repellent coatings using hexyltriethoxysilane and its analogs on various substrates.

Protocol 1: Preparation of a Hydrophobic Coating on Polyester Fabric using Hexyltrimethoxysilane (HTMS)

This protocol describes a one-step water-based sol-gel method to create a hydrophobic coating on polyester fabric.[1][2][3]

Materials:

-

Hexyltrimethoxysilane (HTMS)

-

Deionized water

-

Hydrochloric acid (HCl, as catalyst)

-

Polyester fabric substrates

-

Ethanol (for cleaning)

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Pipettes

-

Dip-pad-cure apparatus (or equivalent for dip-coating and curing)

-

Oven

Procedure:

-

Substrate Preparation:

-

Cut the polyester fabric into the desired dimensions.

-

Clean the fabric by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water.

-

Dry the fabric in an oven at 60°C for 1 hour.

-

-

Sol Preparation:

-

Prepare a series of HTMS and water mixtures with varying molar ratios (e.g., 1:3, 1:12, 1:20, 1:30, 1:40) in separate beakers.[1][2][3]

-

Add a catalytic amount of hydrochloric acid to each mixture to facilitate hydrolysis.

-

Stir the solutions vigorously at room temperature until a clear and homogeneous sol is formed.

-

-

Coating Deposition:

-

Immerse the cleaned and dried polyester fabric into the prepared sol for a specified duration (e.g., 5 minutes).

-

Pass the fabric through a padder to remove excess sol and ensure uniform coating.

-

Cure the coated fabric in an oven at a specific temperature and time (e.g., 120°C for 30 minutes).

-

-

Characterization:

-

Measure the water contact angle (WCA) to evaluate the hydrophobicity of the coated fabric.

-

Analyze the surface morphology using Scanning Electron Microscopy (SEM).

-

Confirm the chemical composition of the coating using Fourier-Transform Infrared Spectroscopy (FTIR) and Energy-Dispersive X-ray Spectroscopy (EDX).

-

Protocol 2: General Procedure for Sol-Gel Deposition of a Hydrophobic Coating on Glass or Metal Substrates

This protocol provides a general framework for creating a hydrophobic coating on glass or metal substrates using hexyltriethoxysilane.

Materials:

-

Hexyltriethoxysilane

-

Ethanol (or other suitable solvent)

-

Deionized water

-

Acid or base catalyst (e.g., HCl or NH₄OH)

-

Glass slides or metal coupons (e.g., aluminum)

-

Acetone and isopropanol (for cleaning)

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Pipettes

-

Spin coater or dip coater

-

Oven or hot plate

Procedure:

-

Substrate Preparation:

-

Clean the substrates by sonicating in acetone, followed by isopropanol, each for 15 minutes.

-

Rinse the substrates thoroughly with deionized water and dry them with a stream of nitrogen or in an oven.

-

-

Sol Preparation:

-

In a beaker, mix hexyltriethoxysilane with ethanol in a defined molar ratio.

-

In a separate beaker, prepare a solution of deionized water and the chosen catalyst.

-

Slowly add the water-catalyst solution to the silane-ethanol mixture while stirring vigorously.

-

Continue stirring the solution for a specified period (e.g., 1-24 hours) to allow for hydrolysis and condensation reactions to proceed.

-

-

Coating Deposition:

-

Spin Coating: Place the cleaned substrate on the spin coater chuck. Dispense the sol onto the substrate and spin at a set speed (e.g., 2000-4000 rpm) for a specific duration (e.g., 30-60 seconds).

-

Dip Coating: Immerse the substrate into the sol at a constant withdrawal speed.

-

-

Curing:

-

Dry the coated substrates at a low temperature (e.g., 80°C) for 10-15 minutes to evaporate the solvent.

-

Cure the coatings at a higher temperature (e.g., 100-150°C) for 1-2 hours to promote the formation of a stable polysiloxane network.

-

Quantitative Data Summary

The following tables summarize quantitative data from various studies on water-repellent coatings prepared using hexyl-substituted silanes.

Table 1: Water Contact Angles (WCA) of Hexyl-Silane Based Coatings on Different Substrates

| Precursor | Substrate | Molar Ratio (Silane:Water) | Curing Temperature (°C) | Curing Time (min) | Water Contact Angle (°) | Reference(s) |

| Hexyltrimethoxysilane | Polyester Fabric | 1:3 | 120 | 30 | 136.2 | [1][2][3] |

| Hexyltrimethoxysilane | Polyester Fabric | 1:12 | 120 | 30 | < 136.2 | [1][2][3] |

| Hexyltrimethoxysilane | Polyester Fabric | 1:20 | 120 | 30 | < 136.2 | [1][2][3] |

| Hexyltrimethoxysilane | Polyester Fabric | 1:30 | 120 | 30 | < 136.2 | [1][2][3] |

| Hexyltrimethoxysilane | Polyester Fabric | 1:40 | 120 | 30 | < 136.2 | [1][2][3] |

| Octyltriethoxysilane | Concrete | Not specified | Not specified | Not specified | ~141 | [4] |

Table 2: Effect of Curing Temperature on Water Contact Angle

| Precursor | Substrate | Curing Temperature (°C) | Water Contact Angle (°) |

| Epoxy/Fluorosilicone/PTFE | Not specified | 50 | Varies with PTFE content |

| Epoxy/Fluorosilicone/PTFE | Not specified | 70 | Varies with PTFE content |

| Epoxy/Fluorosilicone/PTFE | Not specified | 100-120 | Highest hydrophobicity |

| Epoxy/Fluorosilicone/PTFE | Not specified | 150 | Varies with PTFE content |

Table 3: Durability of Silane-Based Hydrophobic Coatings

| Coating Type | Substrate | Durability Test | Result | Reference(s) |

| Silane/Siloxane | Concrete | UV radiation, wet-dry cycles, thermal shocks, freeze-thaw cycles | Good durability under various aging conditions. | [2] |

| Silane/Siloxane with Fluorinated Additives | Carbonate Stones | Accelerated aging in climatic chambers | Most effective, compatible, and durable among tested coatings. | |

| UV Curable EP-POSS | Various | Outdoor exposure for 1 month | WCA decreased from 108.06° to 102.77°. | |

| Silane-based | Concrete | 35 months outdoor exposure | Still effective in repelling water. | [5] |

Visualizations

Experimental Workflow for Sol-Gel Coating

Caption: General workflow for preparing and characterizing a water-repellent coating.

Sol-Gel Chemistry of Hexyltriethoxysilane

Caption: Key chemical reactions in the sol-gel process for forming a hydrophobic coating.

References

Application Notes and Protocols for Hexyltriethoxysilane Treatment of Nanoparticles to Enhance Dispersibility in Non-Polar Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nanoparticles often exhibit poor dispersibility in non-polar solvents due to their inherently hydrophilic surfaces, leading to agglomeration and limiting their application in areas such as advanced composites, coatings, and non-aqueous drug delivery systems.[1] Surface modification with organosilanes is a robust method to alter the surface chemistry of nanoparticles, rendering them more compatible with non-polar environments.[1] This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using hexyltriethoxysilane. The hexyl group provides a hydrophobic interface, significantly improving the dispersion of the nanoparticles in non-polar organic solvents.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of nanoparticles before and after surface modification with hexyltriethoxysilane. The data illustrates the enhanced dispersibility in non-polar solvents.

Table 1: Physicochemical Properties of Untreated vs. Hexyltriethoxysilane-Treated Silica Nanoparticles.

| Parameter | Untreated Silica Nanoparticles | Hexyltriethoxysilane-Treated Silica Nanoparticles |

| Appearance | White, hydrophilic powder, forms aggregates in non-polar solvents. | White, hydrophobic powder, readily disperses in non-polar solvents. |

| Surface Functionality | Dominated by hydrophilic silanol groups (Si-OH). | Surface covered with hydrophobic hexyl groups (Si-C₆H₁₃). |

| Contact Angle (Water) | < 20° | > 100° |

Table 2: Dispersibility of Untreated vs. Hexyltriethoxysilane-Treated Silica Nanoparticles in Non-Polar Solvents.

| Solvent | Nanoparticle Type | Average Hydrodynamic Diameter (nm) [DLS] | Polydispersity Index (PDI) | Zeta Potential (mV) | Sedimentation Rate |

| Hexane | Untreated | > 1000 (aggregated) | > 0.7 | N/A (unstable) | Rapid |

| Treated | 100 - 150 | < 0.2 | -5 to +5 | Stable for > 24h | |

| Toluene | Untreated | > 1000 (aggregated) | > 0.8 | N/A (unstable) | Rapid |

| Treated | 110 - 160 | < 0.2 | -5 to +5 | Stable for > 24h | |

| Octane | Untreated | > 1000 (aggregated) | > 0.9 | N/A (unstable) | Rapid |

| Treated | 120 - 170 | < 0.25 | -5 to +5 | Stable for > 24h |

Note: The specific values presented in the tables are illustrative and can vary based on the initial nanoparticle size, concentration, and the specific conditions of the surface modification process.

Experimental Protocols